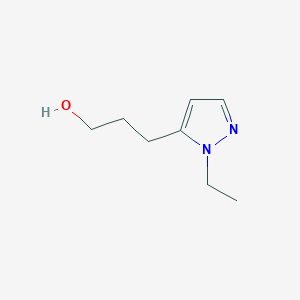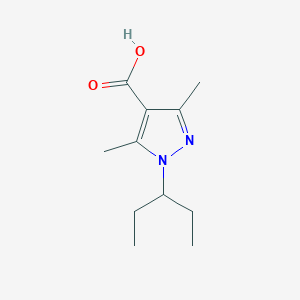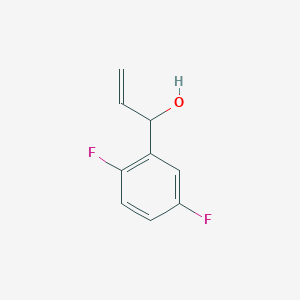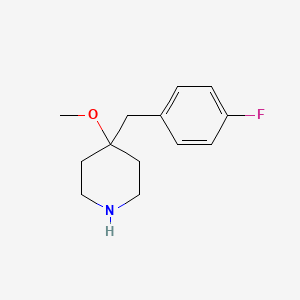
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene is an organic compound with a complex structure that includes bromine, fluorine, and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 1,3-difluoro-2-phenoxybenzene, using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(Azidomethyl)-1,3-difluoro-2-phenoxybenzene, while oxidation with potassium permanganate would yield 5-(Carboxymethyl)-1,3-difluoro-2-phenoxybenzene.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level
Mecanismo De Acción
The mechanism by which 5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-1,3-difluoro-2-phenoxybenzene
- 5-(Hydroxymethyl)-1,3-difluoro-2-phenoxybenzene
- 5-(Iodomethyl)-1,3-difluoro-2-phenoxybenzene
Uniqueness
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive than the chloromethyl group, making it more suitable for certain types of chemical transformations. Additionally, the difluoro substitution enhances the compound’s stability and lipophilicity, which can be advantageous in drug design .
Propiedades
Fórmula molecular |
C13H9BrF2O |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1,3-difluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-8-9-6-11(15)13(12(16)7-9)17-10-4-2-1-3-5-10/h1-7H,8H2 |
Clave InChI |
SPALGWDUXZLPDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2F)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


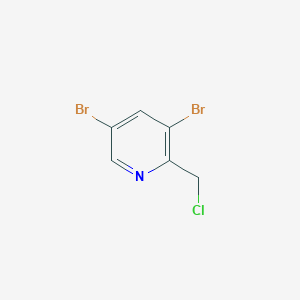
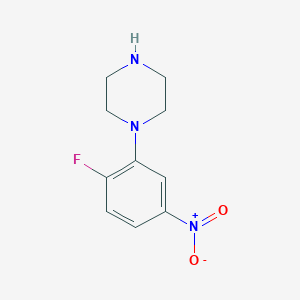
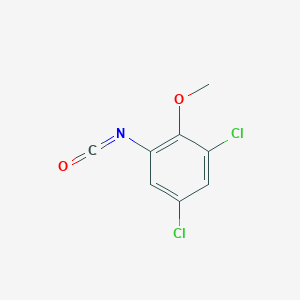
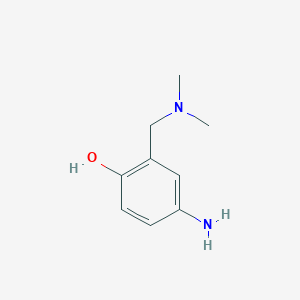
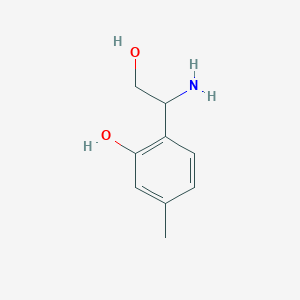

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

